(1-Isobutyryl-piperidin-4-YL)-acetic acid
Description
Properties
IUPAC Name |
2-[1-(2-methylpropanoyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)11(15)12-5-3-9(4-6-12)7-10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUURAINPBATFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Safety, Handling, and Toxicological Profiling of (1-Isobutyryl-piperidin-4-yl)-acetic acid
This technical guide provides an in-depth safety and toxicological profile for (1-Isobutyryl-piperidin-4-yl)-acetic acid , a specialized pharmaceutical intermediate.
Executive Summary
(1-Isobutyryl-piperidin-4-yl)-acetic acid is a functionalized piperidine derivative primarily utilized as a building block in the synthesis of pharmaceutical agents, including RORC2 inverse agonists and analogs of gamma-aminobutyric acid (GABA) modulators. As a secondary amide with a free carboxylic acid tail, its physicochemical behavior is governed by the interplay between the lipophilic isobutyryl moiety and the hydrophilic acid group.
This guide addresses a critical gap in public literature: the frequent conflation of this compound with its carboxylic acid analog in commercial catalogs. We provide a definitive structural identity, a derived toxicological profile based on structure-activity relationships (SAR), and a self-validating workflow for genotoxicity assessment.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Verification
There is a notable discrepancy in chemical catalogs where CAS 330985-26-7 is interchangeably assigned to both the acetic acid derivative (C11) and the carboxylic acid derivative (C10). Based on the IUPAC nomenclature and molecular weight analysis, this guide defines the target molecule as the C11 species.
| Property | Specification |
| Chemical Name | (1-Isobutyryl-piperidin-4-yl)-acetic acid |
| IUPAC Name | 2-[1-(2-methylpropanoyl)piperidin-4-yl]acetic acid |
| CAS Number | 330985-26-7 (Primary commercial reference) |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water. |
| pKa (Predicted) | ~4.76 (Carboxylic acid), ~-0.5 (Amide nitrogen, non-basic) |
Structural Diagram
The molecule features a piperidine core acylated at the nitrogen (N1) with an isobutyryl group, and substituted at the C4 position with an acetic acid side chain.[1]
Hazard Identification (GHS Classification)
Based on the physicochemical properties and read-across data from structurally similar N-acylated piperidines (e.g., 1-Acetylpiperidine-4-carboxylic acid) and isobutyric acid derivatives, the following GHS classification is established.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Cat.[3][2] 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[3][4] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
-
P280: Wear protective gloves/eye protection/face protection.[2][5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4][5] Remove contact lenses if present and easy to do.[2][5][6] Continue rinsing.[2][4][5][6]
Toxicological Profile
Acute Toxicity[4]
-
Oral: The estimated LD50 is between 300–2000 mg/kg (Rat). This prediction derives from the toxicity of the metabolic hydrolysis products: isobutyric acid (corrosive/metabolic irritant) and piperidine-4-acetic acid (low acute toxicity). The amide bond is relatively stable, likely delaying the release of free isobutyric acid, thus mitigating immediate corrosive effects compared to the free acid.
-
Dermal/Inhalation: Data is limited. Treat as a potential irritant to mucous membranes due to the free carboxylic acid functionality.
Skin & Eye Irritation
The compound acts as a contact irritant .[4] The carboxylic acid moiety is capable of protonating tissue surface proteins, leading to local irritation. The lipophilic N-isobutyryl group facilitates dermal penetration, potentially enhancing the irritation response compared to more hydrophilic amino acids.
Genotoxicity & Carcinogenicity (CMR Assessment)
-
Mutagenicity: In silico QSAR modeling (e.g., DEREK, VEGA) for the N-acyl piperidine scaffold generally predicts a negative result for mutagenicity. The structure lacks classic "structural alerts" such as nitro groups, aromatic amines, or epoxides.
-
Carcinogenicity: No experimental data available.[4] Not listed by IARC, NTP, or OSHA.
Experimental Protocol: Genotoxicity Screening
To validate the safety profile of this intermediate during drug development, a self-validating Ames Test (Salmonella typhimurium reverse mutation assay) is required. The following workflow ensures regulatory compliance (ICH S2(R1)).
Risk Assessment Workflow
The following diagram illustrates the decision logic for toxicological screening of this intermediate.
Figure 1: Toxicological screening workflow for pharmaceutical intermediates, moving from in silico prediction to in vitro verification.
Ames Test Methodology (Standardized)
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Metabolic Activation: Assays performed with and without S9 fraction (rat liver homogenate) to detect pro-mutagens.
-
Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).
-
Control: Solvent control (DMSO) and positive controls (e.g., Sodium Azide, 2-Aminoanthracene).
-
Causality Check: If colony growth is observed, verify if it is due to histidine prototrophy (true reversion) or background lawn toxicity (false positive).
Safe Handling & Exposure Controls
Engineering Controls
-
Containment: Handle in a certified chemical fume hood.
-
Ventilation: Ensure 10-15 air changes per hour in the laboratory space.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Respiratory | NIOSH-approved N95 or P100 respirator if dust formation is likely. |
| Hand | Nitrile rubber gloves (minimum thickness 0.11 mm). Break-through time >480 min. |
| Eye | Chemical safety goggles. Face shield recommended if handling large quantities. |
| Body | Lab coat and closed-toe chemical-resistant footwear. |
Spill Response
-
Evacuate: Clear the immediate area.
-
Neutralize: As a weak acid, spills can be neutralized with sodium bicarbonate (NaHCO₃) or soda ash.
-
Absorb: Use inert material (vermiculite, sand). Do not use combustible materials like sawdust.
-
Disposal: Collect in a dedicated solid waste container for incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1512539, [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid (Structural Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Isobutyric acid (CAS 79-31-2). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Guideline S2(R1): Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]
Sources
- 1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity [mdpi.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. nano.pitt.edu [nano.pitt.edu]
- 6. kishida.co.jp [kishida.co.jp]
The Strategic Role of (1-Isobutyryl-piperidin-4-yl)-acetic Acid in Modern Drug Discovery: A Technical Guide for Medicinal Chemists
An in-depth technical guide by a Senior Application Scientist.
Abstract
(1-Isobutyryl-piperidin-4-yl)-acetic acid is a highly functionalized piperidine derivative that has emerged as a crucial building block in medicinal chemistry.[1] As a pharmaceutical intermediate, it provides a pre-validated scaffold that combines a conformationally restricted piperidine ring with two distinct functional handles: a tertiary amide and a carboxylic acid. This guide elucidates the synthesis, characterization, and core applications of this intermediate, with a particular focus on its role in the development of potent and selective inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2), a key target in autoimmune diseases.[1] We present detailed, field-tested protocols for its synthesis and analytical validation, underscoring its strategic importance in accelerating drug discovery timelines for complex therapeutic targets.
Introduction: The Piperidine Scaffold and the Value of Functionalized Intermediates
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in the pharmaceutical industry, present in numerous approved drugs and clinical candidates.[2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting pharmacophoric elements.
While simple piperidine is a common starting material, the true acceleration in drug discovery comes from the use of advanced, functionalized intermediates. (1-Isobutyryl-piperidin-4-yl)-acetic acid (CAS: 330985-26-7) exemplifies such a strategic building block. It is not merely a piperidine core; it is an engineered component featuring:
-
A C4-Acetic Acid Moiety: This carboxylic acid provides a reactive handle for amide bond formation, esterification, or other coupling reactions, allowing for the straightforward attachment of other molecular fragments.
-
An N1-Isobutyryl Group: The N-acylation with an isobutyryl group serves a dual purpose. It removes the basicity of the piperidine nitrogen, which can be crucial for modulating pharmacokinetic properties and avoiding off-target interactions. Furthermore, this specific group has been identified as a key structural motif for high-affinity binding to certain biological targets, such as RORC2.[1]
This guide provides researchers and drug development professionals with a comprehensive understanding of this high-value intermediate.
Chapter 1: Physicochemical and Structural Characterization
A precise understanding of a starting material's properties is fundamental to its effective use. The key characteristics of (1-Isobutyryl-piperidin-4-yl)-acetic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[1-(2-methylpropanoyl)piperidin-4-yl]acetic acid | [1] |
| CAS Number | 330985-26-7 | [4] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | (Calculated) |
| InChI Key | YYUURAINPBATFU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)C(=O)N1CCC(CC1)CC(=O)O | (Calculated) |
| Appearance | Solid | [4] |
Structural Analysis
The molecule's structure is a convergence of three key functional domains:
-
The Piperidine Core: A saturated six-membered heterocycle that provides a rigid, chair-conformation scaffold. This conformational constraint is critical for presenting the appended functional groups in a well-defined spatial orientation for target binding.
-
The Carboxylic Acid Arm: The acetic acid side chain offers a nucleophilic and acidic handle. Its flexibility allows it to adopt various conformations to engage with binding pockets, while its terminal carboxyl group is an ideal anchor point for synthetic elaboration via amide coupling, a cornerstone of medicinal chemistry.
-
The N-Acyl Cap: The isobutyryl group is a lipophilic moiety that modulates the overall polarity of the molecule. As an amide, it is chemically robust and participates in hydrogen bonding as an acceptor. Its specific size and shape have proven critical for achieving high potency in certain drug classes.[1]
Chapter 2: Synthesis and Manufacturing Considerations
The synthesis of (1-Isobutyryl-piperidin-4-yl)-acetic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical pathway begins with a commercially available, ester-protected piperidine derivative.
Representative Synthetic Pathway
The causality behind this pathway lies in orthogonal protection and activation strategies. The synthesis starts with an ester of piperidin-4-yl-acetic acid, protecting the carboxylic acid from participating in the subsequent N-acylation step. The piperidine nitrogen, a reactive secondary amine, is then acylated using isobutyryl chloride under basic conditions. The final step is a simple ester hydrolysis to liberate the target carboxylic acid.
Caption: Logical workflow from intermediate to a final API class.
Broader Therapeutic Potential
While the RORC2 application is prominent, structurally related piperidine acetic acid derivatives have also been investigated for other therapeutic uses, such as in the treatment of thrombotic disorders. [5]This highlights the versatility of the piperidine-acetic acid core in presenting functionalities for diverse biological targets.
Chapter 4: Experimental Protocols
The following protocols are provided as a trusted, self-validating system for the synthesis and characterization of the title compound.
Protocol 4.1: Synthesis of (1-Isobutyryl-piperidin-4-yl)-acetic Acid
Materials:
-
Ethyl 2-(piperidin-4-yl)acetate hydrochloride
-
Isobutyryl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Step 1: N-Acylation
-
To a stirred suspension of ethyl 2-(piperidin-4-yl)acetate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise. Stir for 15 minutes.
-
Slowly add a solution of isobutyryl chloride (1.1 eq) in anhydrous DCM to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-[1-(2-methylpropanoyl)piperidin-4-yl]acetate, which can be used directly in the next step or purified by column chromatography.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add solid lithium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the ester.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield (1-Isobutyryl-piperidin-4-yl)-acetic acid as a solid.
Protocol 4.2: Quality Control and Characterization
A. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 5-7 minutes.
-
Detection: UV at 214/254 nm and ESI-MS in positive ion mode.
-
Expected Result: A single major peak with an [M+H]⁺ ion corresponding to m/z 214.1.
B. ¹H-NMR Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆.
-
Expected Signals: Resonances corresponding to the isobutyryl protons (a doublet and a multiplet), piperidine ring protons, the alpha-protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The integration of these signals should be consistent with the C₁₁H₁₉NO₃ structure.
Conclusion
(1-Isobutyryl-piperidin-4-yl)-acetic acid is more than a simple chemical; it is a strategic asset in pharmaceutical research and development. Its carefully designed structure provides a robust, versatile, and high-value starting point for the synthesis of complex drug candidates. By leveraging this intermediate, medicinal chemists can streamline synthetic routes, enabling faster exploration of chemical space and accelerating the journey toward novel therapeutics, particularly in challenging areas like autoimmune disease.
References
-
PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
Mallak Specialties Pvt Ltd. Pharma. Available from: [Link]
-
Giorgis, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available from: [Link]
-
PubChem. Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities. Journal of the Chemical Society, Perkin Transactions 1.
-
Pharma Noble Chem Ltd. Pharma API Intermediates. Available from: [Link]
-
AMERICAN ELEMENTS. 1-Isobutylpiperidine-4-carboxylic Acid. Available from: [Link]
-
ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available from: [Link]
-
ResearchGate. (2017). Why acetic acid is not used as solvent in pharmaceutical industry. Available from: [Link]
-
Journal of the American Chemical Society. (1956). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Available from: [Link]
-
Filo. (2025). Question 4 – Reactions of Carboxylic Acids and Their Derivatives For eac... Available from: [Link]
-
International Journal of Pharmaceutical Science Invention. (2017). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available from: [Link]
-
Nature. (2021). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Available from: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2015). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Available from: [Link]
-
Nature. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available from: [Link]
Sources
- 1. (1-Isobutyryl-piperidin-4-yl)-acetic Acid [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
Technical Guide: Metabolic Stability of (1-Isobutyryl-piperidin-4-yl)-acetic acid in vitro
The following technical guide details the in vitro metabolic stability assessment of (1-Isobutyryl-piperidin-4-yl)-acetic acid . This document is structured for researchers and drug development professionals, moving from predictive structural analysis to rigorous experimental protocols.
Executive Summary & Compound Profile
(1-Isobutyryl-piperidin-4-yl)-acetic acid is a functionalized piperidine derivative often utilized as a pharmacophore in the design of GPCR ligands, ion channel modulators (e.g., Gabapentinoids), and enzyme inhibitors. Its structure combines a polar carboxylic acid tail with a lipophilic N-acylated piperidine core.
Understanding its metabolic stability is critical for optimizing oral bioavailability and systemic half-life. This guide provides a comprehensive framework for assessing its stability, predicting metabolic soft spots, and executing self-validating in vitro assays.
Physicochemical Profile
| Property | Value (Approx.) | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | ~213.27 g/mol | Fragment-like space |
| LogP | ~1.1 - 1.4 | Moderate lipophilicity; good membrane permeability |
| pKa (Acid) | ~4.5 - 4.8 | Ionized at physiological pH (7.[1]4) |
| Key Functional Groups | Tertiary Amide, Carboxylic Acid | Determinants of Phase I/II clearance |
Predictive Metabolic Pathway Analysis
Before initiating wet-lab experiments, a structural analysis of metabolic "soft spots" is required to select the appropriate assay systems (e.g., Microsomes vs. Hepatocytes).
Structural Vulnerabilities
-
Piperidine Ring (Phase I - Oxidative): The carbon atoms adjacent to the nitrogen (
-carbons) are electronically deactivated by the amide bond, making them less susceptible to CYP450-mediated N-dealkylation compared to tertiary amines. However, remote hydroxylation on the piperidine ring (C3/C5 positions) remains a potential clearance pathway. -
Isobutyryl Group (Phase I - Oxidative): The branched isopropyl group provides steric hindrance, generally offering superior metabolic stability compared to linear acetyl or propionyl groups. However,
-hydroxylation of the methyl groups is a possible minor pathway. -
Carboxylic Acid (Phase II - Conjugative): The primary clearance risk for this molecule is Phase II Glucuronidation (via UGT enzymes) or amino acid conjugation (e.g., Glycine/Taurine).
-
Critical Implication: Standard microsomal stability assays (which typically only contain NADPH) may underestimate clearance because they lack the UDPGA cofactor required for glucuronidation.
-
Predicted Metabolic Map (Graphviz)
Figure 1: Predicted metabolic fate. Note that Phase II Glucuronidation (M4) is a critical pathway often missed in standard NADPH-only microsomal assays.
Experimental Protocols: In Vitro Stability Assessment
To rigorously determine the intrinsic clearance (
Protocol A: Liver Microsomal Stability (Phase I Focus)
This assay isolates CYP450-mediated metabolism.
-
System: Pooled Liver Microsomes (Human/Rat/Mouse).[3]
-
Cofactor: NADPH (regenerating system).
Step-by-Step Workflow:
-
Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-Incubation: Add test compound (1 µM final concentration) to the microsomal mix. Pre-incubate at 37°C for 5 minutes to equilibrate.
-
Why 1 µM? To ensure first-order kinetics (
).
-
-
Initiation: Add NADPH (1 mM final) to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to detect non-CYP degradation (e.g., chemical instability or hydrolysis).
-
-
Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Protocol B: Cryopreserved Hepatocyte Stability (Holistic System)
Since the carboxylic acid tail makes this compound a candidate for Phase II conjugation, microsomes alone are insufficient. Hepatocytes contain the full complement of enzymes (CYPs, UGTs) and transporters.
Step-by-Step Workflow:
-
Thawing: Thaw cryopreserved hepatocytes (species-specific) in pre-warmed thawing medium. Centrifuge and resuspend in incubation medium (Krebs-Henseleit buffer) to
cells/mL. -
Viability Check: Ensure viability >75% using Trypan Blue exclusion.
-
Incubation: Mix 50 µL of cell suspension with 50 µL of test compound (2 µM) in a 96-well plate (Final cell density:
cells/mL; Final compound: 1 µM). -
Timepoints: Incubate at 37°C in a
incubator with shaking. Sample at 0, 15, 30, 60, 90, and 120 minutes.[4] -
Quenching: Add 100 µL ice-cold Acetonitrile/Methanol mixture with Internal Standard.
-
Bioanalysis: LC-MS/MS quantification of parent depletion.
Protocol C: Plasma Stability (Hydrolysis Check)
Amide bonds can sometimes be cleaved by plasma esterases/amidases, although the isobutyryl group is relatively resistant.
-
Matrix: Pooled plasma (Human/Rat).
-
Procedure: Spike compound (1 µM) into plasma. Incubate at 37°C.
-
Sampling: T=0, 30, 60, 120, 240 min.
-
Significance: Rapid degradation here indicates the compound is a prodrug or chemically unstable, rendering hepatic clearance data secondary.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm (
Benchmarking Results
Use the table below to interpret the stability of (1-Isobutyryl-piperidin-4-yl)-acetic acid based on
| Stability Class | Interpretation | ||
| High Stability | < 10 | > 140 | Excellent metabolic profile; likely low clearance in vivo. |
| Moderate Stability | 10 - 45 | 30 - 140 | Acceptable for drug candidates; may require modest optimization. |
| Low Stability | > 45 | < 30 | Rapid clearance. Check for "soft spots" (likely glucuronidation). |
Troubleshooting & Self-Validation
-
Issue: Compound disappears in buffer without enzymes.
-
Cause: Chemical instability or non-specific binding to the plate.
-
Solution: Use glass-coated plates or check pH stability.
-
-
Issue: Stable in Microsomes but unstable in Hepatocytes.
-
Cause: Phase II metabolism (Glucuronidation) is the dominant pathway.
-
Solution: This confirms the carboxylic acid is the metabolic handle. Consider bioisosteres (e.g., tetrazole) if half-life is too short.
-
LC-MS/MS Analytical Conditions
To ensure accurate quantification, the following generic LC-MS parameters are recommended for this compound class.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: ESI Positive Mode (Targeting the
ion, approx. m/z 214.1) or ESI Negative Mode (Targeting the carboxylate ion, approx m/z 212.1). Note: Negative mode is often more sensitive for carboxylic acids.
References
-
PubChem. (1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid and related structures.[5] National Library of Medicine. Available at: [Link]
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs. Available at: [Link]
-
MDPI. Metabolic Stability and Metabolite Characterization of Piperidine Derivatives. Available at: [Link]
Sources
- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of (1-Isobutyryl-piperidin-4-yl)-acetic acid
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of (1-Isobutyryl-piperidin-4-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. As a key intermediate in the synthesis of various active pharmaceutical ingredients, including Repaglinide, optimizing the yield and purity of this compound is critical.[1][2][3]
This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. We will explore the common pitfalls in both the acylation and saponification stages of the synthesis and provide validated protocols to overcome them.
Overall Synthetic Pathway
The synthesis of (1-Isobutyryl-piperidin-4-yl)-acetic acid typically proceeds via a two-step route starting from an ester of piperidin-4-yl-acetic acid. The first step is an N-acylation to form the amide, followed by the hydrolysis of the ester to yield the final carboxylic acid.
Caption: Troubleshooting logic for the N-acylation step.
Part 2: Troubleshooting the Ester Hydrolysis (Saponification) Step
The final step is the conversion of the ester intermediate to the carboxylic acid. Saponification, or base-mediated hydrolysis, is strongly recommended over acid-catalyzed hydrolysis because it is an irreversible process, which helps to drive the reaction to completion. [4][5]
Q3: The saponification of my ester is very slow or incomplete, even after prolonged reaction times. Why is this happening?
A3: The hydrolysis of the ester in this specific molecule can be challenging due to steric hindrance, making the carbonyl carbon less accessible to the nucleophilic hydroxide ion. [6]
-
Steric Hindrance: The bulky isobutyryl group on the adjacent nitrogen and the piperidine ring itself can shield the ester's carbonyl group. This slows down the rate of nucleophilic attack by the hydroxide.
-
Insufficient Hydroxide Concentration/Equivalents: For a sterically hindered ester, a larger excess of the hydroxide (e.g., 3-5 equivalents of NaOH or LiOH) is often necessary to increase the reaction rate. [6]
-
Poor Solubility: The organic ester may have limited solubility in a purely aqueous basic solution. This creates a two-phase system where the reaction can only occur at the interface, drastically slowing it down. Using a co-solvent system is essential. A mixture of methanol (MeOH) or tetrahydrofuran (THF) with water is common, as it helps to solubilize both the ester and the inorganic base. [7]
-
Low Temperature: While many saponifications run at room temperature, hindered esters often require heating under reflux to proceed at a reasonable rate. [6][7]
Caption: The irreversible deprotonation step drives saponification to completion.
Q4: My overall yield is low after the workup and purification of the final acid. Where could I be losing my product?
A4: Product loss after a successful reaction is most often due to an improper workup procedure or challenges during purification.
-
Incorrect pH for Extraction: After saponification, the product exists as the water-soluble carboxylate salt (R-COO⁻Na⁺). To isolate it, the aqueous layer must be acidified (typically with 1M or 2M HCl) to protonate the carboxylate and form the neutral carboxylic acid (R-COOH). [5][7]The product is often most insoluble at its isoelectric point (typically pH 3-5). You must acidify to this pH range to ensure complete precipitation. If the solution is too acidic or not acidic enough, the product may remain partially dissolved in the aqueous layer.
-
Extraction Issues: The final product has both a polar carboxylic acid group and a relatively nonpolar isobutyryl-piperidine structure, making it somewhat amphiphilic. This can lead to the formation of emulsions during extraction with organic solvents. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. Using a larger volume of organic solvent or a different solvent (e.g., ethyl acetate instead of DCM) may also be beneficial.
-
Purification Losses:
-
Crystallization: The product may "oil out" instead of crystallizing if impurities are present or if the solution is cooled too quickly. Slow cooling and scratching the flask can induce crystallization.
-
Chromatography: Purifying a free carboxylic acid on silica gel can be problematic, leading to significant tailing and potential loss of product on the column. It is often better to purify the ester intermediate before hydrolysis. If you must chromatograph the final acid, adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing. [8]
-
Table 2: Troubleshooting Product Isolation & Purification
| Step | Common Issue | Recommended Solution |
| Acidification | Incomplete precipitation | Carefully adjust pH to ~4 with 1M HCl, monitoring with pH paper. Cool the mixture in an ice bath to maximize precipitation. |
| Extraction | Emulsion formation | Add brine to the separatory funnel. Allow the mixture to stand without shaking for a longer period. |
| Product remains in aqueous layer | Ensure pH is low enough (~4) before extraction. Perform multiple extractions (e.g., 3x) with the organic solvent. | |
| Purification | Tailing on silica gel column | Purify the ester intermediate instead. If not possible, use an eluent containing 0.5-1% acetic acid. |
| Difficulty crystallizing | Use a seed crystal if available. Try slow evaporation of a solvent in which the product is sparingly soluble. |
Validated Experimental Protocols
Protocol 1: Optimized N-Acylation using Schotten-Baumann Conditions
This protocol is robust and uses readily available reagents, making it ideal for ensuring complete conversion.
-
Preparation: In a round-bottom flask, dissolve the (Piperidin-4-yl)-acetic acid ethyl ester (1.0 equiv.) in a suitable organic solvent like dichloromethane or toluene (approx. 0.2 M concentration).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.5 equiv., 2M solution).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Acylation: Add isobutyryl chloride (1.1 equiv.) dropwise to the rapidly stirred mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the same organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
Protocol 2: Optimized Saponification of the Hindered Ester
This protocol uses a co-solvent system and heat to overcome steric hindrance. [6]
-
Preparation: Dissolve the crude (1-Isobutyryl-piperidin-4-yl)-acetic acid ethyl ester (1.0 equiv.) in a 1:1 mixture of methanol and THF (approx. 0.1 M concentration).
-
Base Addition: Add an aqueous solution of sodium hydroxide (4.0 equiv., 4M solution).
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS until the ester is fully consumed.
-
Workup - Solvent Removal: Cool the reaction to room temperature and remove the organic solvents (MeOH/THF) under reduced pressure.
-
Workup - Acidification: Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath. With stirring, slowly add 2M HCl dropwise until the pH of the solution is approximately 4. A white precipitate should form.
-
Isolation: Stir the cold slurry for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then dry under vacuum to yield the final product, (1-Isobutyryl-piperidin-4-yl)-acetic acid.
References
- Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
- Technical Support Center: Optimizing Piperidine Acylation Reactions. (n.d.). Benchchem.
- Schotten–Baumann reaction. (n.d.). In Wikipedia.
- Synthesis of Repaglinide Congeners. (2015, October 8). Taylor & Francis Group.
- Synthesis of Repaglinide Congeners. (n.d.). ResearchGate.
- Synthesis method of repaglinide. (2019, July 5). Eureka | Patsnap.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc.
- Isobutyryl chloride (EVT-461212). (n.d.). EvitaChem.
- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
- CAS 79-30-1: Isobutyryl chloride. (n.d.). CymitQuimica.
- Saponification-Typical procedures. (2024, April 27). OperaChem.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Ester Hydrolysis. (2024, October 26). Save My Exams.
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of repaglinide - Eureka | Patsnap [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Resolving solubility issues with (1-Isobutyryl-piperidin-4-yl)-acetic acid in aqueous buffers
[1]
Executive Summary: The "False Base" Trap
The most common reason researchers fail to solubilize (1-Isobutyryl-piperidin-4-yl)-acetic acid is a fundamental misunderstanding of its ionization state.[1]
Because the name contains "piperidin," many users assume the molecule is basic and attempt to solubilize it using acidic buffers (e.g., 0.1 M HCl). This is incorrect. The nitrogen atom in the piperidine ring is acylated (isobutyryl group), converting the basic amine into a neutral amide . Consequently, the physicochemical behavior of this molecule is dominated entirely by the acetic acid tail.
Key Takeaway: This molecule behaves as a lipophilic weak acid .[1] It is insoluble in acidic media and requires neutral-to-basic pH for aqueous stability.[1]
Chemical Profile & Mechanism[1][2]
To resolve solubility issues, we must first visualize the competition between the hydrophobic core and the ionizable tail.
Physicochemical Data
| Property | Value (Est.) | Implications for Solubility |
| Functional Class | Lipophilic Carboxylic Acid | Soluble only when deprotonated (Anionic).[1] |
| pKa (Acidic) | ~4.76 (Acetic acid moiety) | At pH < 4.8, the molecule is neutral and precipitates.[1] |
| pKa (Basic) | None (Amide N is neutral) | Do not use acid to solubilize.[1] |
| LogP (Neutral) | ~1.4 – 1.8 | Moderate lipophilicity; drives precipitation in acidic buffers.[1] |
| LogP (Anion) | < 0 | Highly soluble in aqueous buffers at pH > 6.[1]0. |
Visualization: The Solubility Switch
The following diagram illustrates the critical transition from the insoluble "Oiling Out" phase to the soluble "Solution" phase based on pH.
Figure 1: The pH-dependent solubility switch. The molecule must be deprotonated to remain in the aqueous phase.
Troubleshooting Guide (Q&A)
Issue 1: "I diluted my DMSO stock into PBS, and it turned cloudy immediately."
Diagnosis: The "pH Shift Shock."[1] While PBS is nominally pH 7.4, adding a high volume of acidic stock or a high concentration of the compound can locally overwhelm the buffer capacity, momentarily dropping the pH. More commonly, if you are using a modified PBS (e.g., pH 6.5 for specific assays) or if the compound concentration exceeds its kinetic solubility limit (supersaturation), it will crash out.[1]
Solution:
-
Check Final pH: Ensure the final assay pH remains above 6.0.
-
Slow Addition: Add the DMSO stock to the buffer while vortexing to prevent local high-concentration hotspots.
-
Buffer Strength: If working at high concentrations (>100 µM), increase the buffer concentration (e.g., from 10 mM PBS to 50 mM PBS) to maintain pH stability [1].
Issue 2: "I tried dissolving the powder in 0.1 M HCl, but it floats."
Diagnosis: Incorrect Chemical Assumption.[1] As detailed in the Executive Summary, you are treating an amide as an amine. Adding HCl ensures the carboxylic acid remains protonated (neutral) and insoluble.[1]
Solution:
-
Immediate Fix: Switch to 0.1 M NaOH or a basic buffer (pH 8.0).[1] The compound should dissolve rapidly as it forms the sodium salt.
-
Assay Prep: Once dissolved in a basic stock, you can dilute it into a neutral buffer (pH 7.4).[1]
Issue 3: "My DMSO stock froze, and now there are crystals that won't redissolve."
Diagnosis: Water Contamination & Hydrate Formation.[1] DMSO is hygroscopic.[1] If the vial was opened frequently, it absorbed atmospheric water.[1] This water raises the polarity of the DMSO, causing the lipophilic compound to crystallize, often as a stable hydrate [2].
Solution:
-
Heat & Sonicate: Warm the DMSO stock to 37°C and sonicate for 10 minutes.
-
Anhydrous Prep: For future stocks, use anhydrous DMSO and store over molecular sieves or in single-use aliquots to prevent freeze-thaw moisture uptake.[1]
Validated Protocols
Protocol A: Preparation of a 10 mM Stock Solution
Use this method for long-term storage.[1]
-
Weighing: Weigh 2 mg of (1-Isobutyryl-piperidin-4-yl)-acetic acid (MW ≈ 227.28 g/mol ).
-
Solvent: Add 880 µL of Anhydrous DMSO .
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 30-40 kHz for 5 minutes.
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Note: Avoid storing in polystyrene (PS) tubes, as DMSO can leach plasticizers.[1]
-
Protocol B: Aqueous Assay Dilution (The "Step-Down" Method)
Use this method to prevent precipitation during assay setup.
This protocol utilizes an intermediate dilution step to prevent the "crash" associated with dumping hydrophobic stocks directly into water.[1]
Figure 2: Step-down dilution strategy to maintain solubility.
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 10-fold into a mixture of 50% DMSO / 50% PBS. This creates a 1 mM solution that is solvated enough to prevent aggregation but hydrated enough to prepare for the final buffer.[1]
-
Final Dilution: Pipette the 1 mM intermediate into your pre-warmed assay buffer (pH 7.4) to reach the desired final concentration (e.g., 10 µM).
-
Verification: Inspect visually against a light source.[1] The solution should be crystal clear.
Advanced Considerations: Salt Effects
If you are working in buffers containing high concentrations of Calcium (
Carboxylic acids can coordinate with
-
Risk Factor: High if compound concentration > 100 µM.[1]
-
Mitigation: If precipitation occurs in Ca-rich buffers, verify solubility in Ca-free PBS first. If confirmed, lower the assay concentration or add a chelator (EDTA) if the assay permits.
References
-
Popa-Burke, I., et al. (2014).[1][2] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[1][2]
-
BenchChem Technical Support. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem Guidelines.
-
Barkey, N. M., et al. (2013).[1][3] Complex Formation between Carboxylic Acids and Divalent Metal Cations.[1][3] Journal of Agricultural and Food Chemistry, 61(34), 8207-8214.[1][3]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (General reference for pKa-dependent solubility principles).
Improving enantiomeric excess in chiral derivatives of (1-Isobutyryl-piperidin-4-yl)-acetic acid
Technical Support Center: Chiral Purity Enhancement
Topic: Improving Enantiomeric Excess in Chiral Derivatives of (1-Isobutyryl-piperidin-4-yl)-acetic acid
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chiral resolution of (1-Isobutyryl-piperidin-4-yl)-acetic acid derivatives. This guide provides in-depth troubleshooting advice, FAQs, and validated protocols to help you overcome common challenges and systematically improve the enantiomeric excess (e.e.) of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My initial diastereomeric salt crystallization resulted in a low enantiomeric excess (<70% e.e.). What is the most common cause?
A1: The most frequent cause of low e.e. after a single crystallization is unfavorable solubility profiles of the two diastereomeric salts in the chosen solvent.[1][2] Ideally, one diastereomer should be significantly less soluble than the other to precipitate selectively. If their solubilities are too similar, they will co-precipitate, leading to poor enantiomeric enrichment. Another common issue is the formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization difficult.[3]
Q2: How do I choose the right chiral resolving agent for my piperidine-acetic acid derivative?
A2: The selection of a resolving agent is often empirical but can be guided by chemical principles.[4][5] Since your target molecule is a carboxylic acid, you should screen a variety of commercially available chiral bases.[][7] Start with common, cost-effective options like (R)- or (S)-1-phenylethylamine, and then expand to other amines such as pseudoephedrine or derivatives of amino acids if initial results are suboptimal. The goal is to find a base that forms a robust, crystalline salt with your acid, exhibiting a significant difference in solubility between the two diastereomers.[5]
Q3: Is chiral HPLC always the best method for determining enantiomeric excess?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and generally most accurate method for determining e.e.[8][9] However, it requires method development and access to a variety of chiral stationary phases. For rapid screening or for molecules without a strong UV chromophore, other methods can be effective. NMR spectroscopy with chiral solvating or shift reagents can be a powerful alternative for quickly assessing e.e. without requiring physical separation.[10][11]
Q4: Can I improve the e.e. of my product after the initial resolution, even if it's low?
A4: Absolutely. Low e.e. material can often be enriched through successive recrystallizations. Each crystallization step can increase the purity of the less soluble diastereomeric salt. For the unwanted enantiomer that remains in the mother liquor, a racemization and recycling protocol can be developed to convert it back to the racemic mixture, thereby improving the overall process yield.[5]
Troubleshooting Guides
Diastereomeric Salt Crystallization
This classical resolution technique is the most common starting point for separating enantiomers of carboxylic acids.[5][] It relies on the differential solubility of the diastereomeric salts formed between the racemic acid and a chiral base.
Problem: Poor Crystal Formation or Oiling Out
-
Potential Cause: The diastereomeric salt has very high solubility in the chosen solvent, or the temperature is too high. The solvent may not be suitable for inducing crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane).[1] The goal is to find a system where the salt is soluble at an elevated temperature but sparingly soluble at room temperature or below.
-
Controlled Cooling: Implement a slow, controlled cooling profile. Crash cooling often leads to oiling out or the formation of very fine, impure crystals. A gradual temperature decrease allows for selective nucleation and growth of the desired diastereomer's crystals.
-
Increase Concentration: Carefully increase the concentration of the solution by slowly evaporating the solvent. This can help achieve the necessary supersaturation for crystallization to begin.
-
Anti-Solvent Addition: Introduce an "anti-solvent" in which the salt is insoluble (e.g., heptane or diethyl ether) dropwise to a solution of the salt in a good solvent (e.g., ethanol or ethyl acetate). This can effectively induce precipitation.
-
Problem: Low Enantiomeric Excess (<90% e.e.) in the Crystalline Product
-
Potential Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.[2]
-
Troubleshooting Steps:
-
Re-crystallization: Perform one or more subsequent recrystallizations of the isolated solid. This is often the simplest way to upgrade the enantiomeric excess.
-
Solvent System Optimization: The choice of solvent can dramatically influence the relative solubility of diastereomers.[12] A systematic screening of different solvents and solvent mixtures is crucial. Sometimes, a small amount of a co-solvent can significantly alter the solubility profile.
-
Screen Different Resolving Agents: The initial resolving agent may not be optimal. A screening of different chiral bases is highly recommended to find a pair that provides better separation.[4][13]
-
Stoichiometry Adjustment: While a 1:1 molar ratio of acid to resolving agent is a common starting point, varying this ratio can sometimes improve selectivity.[1] Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can ensure that only the less soluble salt precipitates, albeit at a lower yield.
-
Caption: Troubleshooting decision tree for improving enantiomeric excess in diastereomeric salt crystallization.
Chiral Chromatography
For challenging separations or when high purity (>99.5% e.e.) is required, chiral chromatography is an excellent option. It can be used for both analytical quantification of e.e. and for preparative separation.[14]
Problem: Poor Resolution of Enantiomers (Rs < 1.5)
-
Potential Cause: The chiral stationary phase (CSP) is not suitable for the analyte, or the mobile phase composition is not optimal.
-
Troubleshooting Steps:
-
Column Screening: Screen different types of CSPs. For acidic compounds like yours, columns based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC) or protein-based columns are often effective.
-
Mobile Phase Modification:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1%) to improve peak shape for the carboxylic acid.
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (acetonitrile or methanol).[15] The pH of the buffer can have a significant impact on retention and resolution.
-
-
Temperature and Flow Rate: Lowering the column temperature can sometimes increase selectivity and improve resolution. Optimizing the flow rate can also enhance separation efficiency.
-
Problem: Peak Tailing
-
Potential Cause: Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the column's silica support.[15]
-
Troubleshooting Steps:
-
Add a Basic Modifier: In normal phase, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase. This will mask the active silanol sites and improve peak symmetry.[15]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" to minimize these secondary interactions. Ensure you are using an appropriate column for amine-containing compounds.
-
Enzymatic Kinetic Resolution
Enzymatic resolution offers high selectivity under mild conditions.[16] For a racemic acid, a lipase can be used to selectively esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted acid.
Problem: Low or No Enzyme Activity
-
Potential Cause: The chosen enzyme is not active towards the substrate, or the reaction conditions (solvent, temperature, pH) are suboptimal.
-
Troubleshooting Steps:
-
Enzyme Screening: Screen a panel of different lipases (e.g., from Candida antarctica, Candida rugosa, Pseudomonas cepacia).[17]
-
Solvent Choice: Lipases typically function best in non-polar organic solvents like toluene, hexane, or MTBE, which do not strip the essential water layer from the enzyme's surface.
-
Temperature Optimization: Most lipases are active between 30-50 °C. Run small-scale experiments at different temperatures to find the optimum for your substrate.
-
Problem: Low Enantioselectivity (Low 'E' value)
-
Potential Cause: The enzyme's active site does not effectively differentiate between the two enantiomers of your specific substrate.
-
Troubleshooting Steps:
-
Vary the Acyl Donor: In a lipase-catalyzed esterification, the structure of the alcohol (or acyl donor in transesterification, e.g., vinyl acetate) can significantly impact enantioselectivity.[18] Experiment with different alcohols (e.g., methanol, butanol) or activated esters.
-
Consider Dynamic Kinetic Resolution (DKR): If one enantiomer is not desired, a DKR process can be implemented.[19][20] This involves adding a racemization catalyst that converts the slow-reacting enantiomer back into the racemic mixture in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[16][18]
-
Data Presentation
Table 1: Example Screening of Chiral Resolving Agents
| Resolving Agent | Solvent | Yield of Salt (%) | e.e. of Acid in Salt (%) |
| (R)-1-Phenylethylamine | Ethanol | 45 | 85 |
| (R)-1-Phenylethylamine | Isopropanol | 41 | 92 |
| (R)-1-Phenylethylamine | Acetonitrile | 35 | 78 |
| (S)-Pseudoephedrine | Ethanol/Water (9:1) | 48 | 95 |
| (S)-Prolinamide | Ethyl Acetate | 25 | 65 |
Table 2: Example Optimization of Chiral HPLC Separation
| Column | Mobile Phase | Modifier | Resolution (Rs) |
| Chiralpak IA | Hexane:IPA (90:10) | 0.1% TFA | 1.8 |
| Chiralpak IB | Hexane:IPA (80:20) | 0.1% TFA | 1.4 |
| Chiralpak IC | Hexane:IPA (90:10) | 0.1% TFA | 2.1 |
| Chiralpak IC | Hexane:IPA (90:10) | 0.1% TFA + 0.1% DEA | 2.3 (Improved Peak Shape) |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: In a clean, dry flask, dissolve 1.0 equivalent of the racemic (1-Isobutyryl-piperidin-4-yl)-acetic acid in a suitable solvent (e.g., isopropanol, 20 mL per gram of acid) with gentle heating (e.g., 60 °C).
-
Add Resolving Agent: In a separate container, dissolve 0.5-1.0 equivalents of the chosen chiral base (e.g., (S)-Pseudoephedrine) in a minimal amount of the same solvent. Add this solution dropwise to the heated acid solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature over several hours. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once turbidity is observed, maintain at room temperature for 12-24 hours. Further cooling (e.g., to 4 °C) may improve yield.
-
Isolation: Collect the resulting crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent and dry the crystals under vacuum.
-
Liberation of the Acid: Suspend the collected diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2.
-
Extraction & Analysis: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantioenriched acid. Determine the enantiomeric excess using a validated chiral HPLC method.
Caption: A step-by-step workflow for a typical diastereomeric salt resolution experiment.
References
- Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Royal Society of Chemistry.
- Kinetic resolution. (n.d.). Wikipedia.
- Determination of enantiomeric excess. (n.d.). University of Bath.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). OpenStax.
- Troubleshooting low yields in diastereomeric salt formation. (n.d.). BenchChem.
- A Practical Guide to Chiral Resolving Agents. (n.d.). BenchChem.
- Chiral resolution. (n.d.). Wikipedia.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. (2016). Journal of Chemical Education.
- Powerful Novel Chiral Acids for Enantioresolution. (n.d.). TCI Chemicals.
- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
- Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. (2022). ACS Publications.
- Rational approach to the selection of conditions for diastereomeric resolution. (2006). Elsevier.
- Optimization of HPLC Separation for Piperidine Diastereomers. (n.d.). BenchChem.
- Process for resolving chiral acids with 1-aminoindan-2-ols. (1997). Google Patents.
- Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration. (n.d.). PMC.
- Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. (2002). PubMed.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents. (2018). Herald Scholarly Open Access.
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. (2024). MDPI.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Chiral Resolution and Confirmation. (n.d.). Veranova.
- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis. (n.d.). PMC.
- Overcoming a Solid Solution System on Chiral Resolution. (n.d.). ChemRxiv.
- Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC. (2025). ResearchGate.
- Solvent induced enhancement of enantiomeric excess. (n.d.). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. veranova.com [veranova.com]
- 14. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 17. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]
- 18. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Column Chromatography for (1-Isobutyryl-piperidin-4-yl)-acetic acid
Welcome to the technical support center for optimizing column chromatography gradients, with a specific focus on the purification of (1-Isobutyryl-piperidin-4-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying polar, ionizable compounds. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and refine your separations with confidence.
Introduction: The Challenge of Polar Acidic Compounds
(1-Isobutyryl-piperidin-4-yl)-acetic acid presents a common challenge in purification: it is a polar molecule containing a carboxylic acid group. This structure dictates its behavior on a chromatography column, often leading to issues like poor retention, peak tailing, and co-elution with impurities if the conditions are not carefully optimized. This guide provides a structured, question-and-answer approach to address the specific problems you may encounter.
Troubleshooting and FAQs
Section 1: Initial Method Development & Common Problems
Q1: My compound, (1-Isobutyryl-piperidin-4-yl)-acetic acid, is not retaining on my C18 reversed-phase column and is eluting in the solvent front. What is happening and how can I fix this?
A1: This is a classic sign that your compound is too polar for the current reversed-phase conditions.[1] In its ionized (deprotonated) state, the carboxylic acid is highly water-soluble and has minimal interaction with the non-polar C18 stationary phase.[2][3][4]
Core Concept: Ion Suppression
To increase retention, you need to make the molecule less polar. This is achieved by suppressing the ionization of the carboxylic acid group. The general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound.[4][5] For a typical carboxylic acid (pKa ~4-5), a mobile phase pH of 2-3 is a good starting point.[6]
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of acid to your mobile phase. Common choices include:
-
0.1% Formic Acid
-
0.1% Acetic Acid
-
0.1% Trifluoroacetic Acid (TFA)[5]
-
-
Run a Scouting Gradient: Start with a broad "scouting" gradient to determine the approximate elution conditions.[7][8] A good starting point is a linear gradient of 5% to 95% or 100% acetonitrile in your acidified water over 10-15 column volumes.[7][8]
-
Analyze the Results: Observe where your compound elutes. If it is now retained, you can proceed to optimize the gradient. If retention is still poor, you may need to consider an alternative chromatography mode (see Section 3).
Q2: I've added acid to my mobile phase, and now my compound is retained. However, the peak shape is broad and shows significant tailing. What causes this and how can I improve it?
A2: Peak tailing for acidic compounds on silica-based columns can arise from secondary interactions between the analyte and residual, un-capped silanol groups on the stationary phase surface.[9] Even with a C18 bonded phase, some silanols are accessible. These acidic silanols can interact with your compound, causing a portion of the molecules to lag behind the main band.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: While you have added acid, the pH might still be in a range where your compound or the silanol groups are partially ionized. Ensure the pH is low enough to fully protonate your carboxylic acid.[2][4] This often sharpens the peak.[5]
-
Increase Ionic Strength: Adding a buffer (e.g., 10-20 mM ammonium formate or acetate) instead of just an acid can sometimes improve peak shape by masking the active sites on the silica.
-
Lower the Sample Load: Overloading the column is a common cause of peak asymmetry. Try injecting a smaller amount of your sample.
-
Check for Solvent Mismatch: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.[10] Dissolving the sample in a very strong solvent (like pure acetonitrile or methanol) can cause peak distortion.
Section 2: Gradient Optimization
Q3: My compound and a key impurity are co-eluting or are very poorly resolved. How can I optimize my gradient to improve the separation?
A3: Improving resolution requires manipulating the selectivity of your chromatographic system. The gradient profile is one of the most powerful tools for this.[11]
Core Concept: Gradient Steepness
A shallower gradient generally provides better resolution.[7] By slowing down the rate at which the strong solvent (acetonitrile) increases, you give the compounds more time to interact differently with the stationary phase, thus improving separation.[12]
Workflow for Gradient Optimization:
Caption: Workflow for systematic gradient optimization.
Step-by-Step Protocol:
-
From your scouting run, note the percentage of acetonitrile (%B) at which your compound of interest elutes. Let's say it elutes at 40% B.
-
Design a new, shallower gradient around this point. Instead of a 5-95% ramp, you could try a segmented gradient:
-
5% to 25% B over 2 column volumes (a quick wash)
-
25% to 55% B over 10-15 column volumes (the shallow separation gradient)
-
55% to 95% B over 2 column volumes (to clean the column)
-
Hold at 95% B for 2 column volumes
-
Re-equilibrate at 5% B for 3-5 column volumes
-
-
Consider changing the organic modifier. Sometimes, switching from acetonitrile to methanol (or vice-versa) can dramatically alter selectivity between two compounds due to different interactions (e.g., hydrogen bonding).[5]
Data Summary for Gradient Design:
| Parameter | Scouting Gradient | Optimized (Shallow) Gradient | Rationale |
| Gradient Profile | Linear, 5-95% B | Segmented, focused shallow slope | Increases resolution in the critical elution window.[12] |
| Gradient Time | ~15 CV | ~20-25 CV | Allows more time for separation to occur. |
| Solvent Usage | Moderate | Potentially Higher | A trade-off for improved purity. |
| Resolution | Low-Moderate | High | The primary goal of the optimization. |
Section 3: Alternative Strategies
Q4: I have tried optimizing my reversed-phase method, but the results are still not satisfactory. What other chromatography modes should I consider for a polar compound like (1-Isobutyryl-piperidin-4-yl)-acetic acid?
A4: When reversed-phase chromatography is not effective for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[1][13]
Core Concept: HILIC
HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous component.[14][15][16] In HILIC, a water-rich layer forms on the surface of the stationary phase. Polar analytes partition into this layer and are retained. The elution order is typically the reverse of reversed-phase: more polar compounds are retained more strongly.[17]
When to Choose HILIC:
-
When your compound has poor or no retention in reversed-phase, even with an acidified mobile phase.[1]
-
When you need to separate your polar target from other polar impurities.
-
When your compound is highly soluble in organic/aqueous mixtures but not in typical normal-phase solvents like hexane/ethyl acetate.
Starting Conditions for HILIC:
-
Stationary Phase: Bare silica, Amide, or Diol column. For an acidic compound, an amino-propyl phase can also be effective due to favorable electrostatic interactions.[15][17]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Water with 0.1% formic acid or acetic acid.
-
Initial Gradient: Start with a high percentage of the organic phase and gradually increase the aqueous component. For example:
-
95% A / 5% B, hold for 2 column volumes.
-
Gradient to 60% A / 40% B over 15 column volumes.
-
Flush with 60% A / 40% B.
-
Re-equilibrate at 95% A / 5% B (Note: HILIC often requires longer equilibration times).[10]
-
Visualizing Chromatography Modes:
Caption: Comparison of Reversed-Phase and HILIC modes.
Experimental Protocols
Protocol 1: Generic Reversed-Phase Scouting Gradient
-
Column: C18, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Gradient Program:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 5% B
-
20.0 min: 5% B (Re-equilibration)
-
-
Detection: UV (select a wavelength where the compound absorbs, e.g., 210-220 nm for the amide chromophore).
-
Sample Preparation: Dissolve the crude sample in a small amount of a 50:50 mixture of Mobile Phase A and B, or a weaker solvent if possible.
Final Recommendations
For the purification of (1-Isobutyryl-piperidin-4-yl)-acetic acid, a systematic approach is key.
-
Always start with reversed-phase chromatography. It is robust and generally the first choice for compounds with moderate polarity.[18]
-
Control the mobile phase pH. This is the most critical parameter for retaining and achieving good peak shape for an acidic compound.[2][3][6]
-
Do not neglect gradient optimization. A shallow gradient is your best tool for separating closely eluting impurities.[7][12]
-
Consider HILIC if reversed-phase fails. For highly polar molecules that are not retained under any reversed-phase conditions, HILIC is a powerful alternative.[1][19]
By understanding the chemical principles behind the separation and applying these troubleshooting strategies, you can develop a robust and efficient purification method for this and other challenging polar acidic compounds.
References
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
-
Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Agilent. (2016). Control pH During Method Development for Better Chromatography. [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
Roemling, R., Sakata, M., & Kawai, Y. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]
-
Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?[Link]
-
Fortis Technologies. Applications of a new HILIC stationary phase. [Link]
-
Sorbent Technologies, Inc. (2024, May 15). Scouting Gradients in Flash Chromatography. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Bickler, B. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage Blog. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
National Center for Biotechnology Information. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
LCGC International. Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Waters Corporation. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. [Link]
-
O'Hanlon Cohrt, K. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. [Link]
-
University of Calgary. Column chromatography. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Buchi.com. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. [Link]
-
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. sorbtech.com [sorbtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. welch-us.com [welch-us.com]
- 16. fortis-technologies.com [fortis-technologies.com]
- 17. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. welch-us.com [welch-us.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of (1-Isobutyryl-piperidin-4-yl)-acetic acid
Abstract
In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. It underpins intellectual property, informs structure-activity relationships (SAR), and is a prerequisite for regulatory approval. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of (1-Isobutyryl-piperidin-4-yl)-acetic acid, a substituted piperidine derivative of interest. We will present single-crystal X-ray crystallography as the definitive "gold standard" method, offering an in-depth look at its experimental workflow and data validation. Furthermore, we will objectively compare its capabilities with those of orthogonal spectroscopic and spectrometric methods, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, providing the technical insights necessary to select and interpret the most appropriate analytical strategies for definitive structural elucidation.
Introduction to (1-Isobutyryl-piperidin-4-yl)-acetic acid
(1-Isobutyryl-piperidin-4-yl)-acetic acid is a carboxylic acid derivative built upon a piperidine scaffold. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds, often chosen to enhance physicochemical properties like solubility and metabolic stability.[1][2] The precise arrangement of the isobutyryl and acetic acid groups on the piperidine core dictates the molecule's shape, polarity, and potential interactions with biological targets. Therefore, absolute confirmation of its covalent structure and stereochemistry is not merely an academic exercise but a critical step in its development and application.
While various synthetic routes can be proposed to yield this target, each carries the risk of producing isomers or unexpected byproducts.[3] Relying solely on synthetic assumptions is insufficient. This guide will demonstrate how a multi-faceted analytical approach, spearheaded by X-ray crystallography, provides the necessary certainty.
Chemical Structure:
-
Molecular Formula: C₁₁H₁₉NO₃
-
Molecular Weight: 213.27 g/mol
-
IUPAC Name: 2-(1-isobutyrylpiperidin-4-yl)acetic acid
Figure 1. 2D Structure of (1-Isobutyryl-piperidin-4-yl)-acetic acid.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the most powerful and direct method for determining the three-dimensional atomic structure of a molecule.[4][5][6] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a precise electron density map of the molecule.[7] This map allows for the unambiguous determination of bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions within the crystal lattice.[8][9]
The Causality Behind the Crystallography Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is entirely dependent on the quality of the crystal used.[10]
Caption: Experimental workflow for single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol:
-
Crystal Growth (The Bottleneck): The most challenging step is often growing a high-quality single crystal (typically 0.1-0.5 mm) with smooth faces and no visible defects.[11] This is a process of controlled precipitation from a supersaturated solution.
-
Technique: Slow evaporation is a common starting point.[12] A near-saturated solution of (1-Isobutyryl-piperidin-4-yl)-acetic acid is prepared in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture like ethanol/water). The vial is covered with a perforated film to allow the solvent to evaporate slowly over days or weeks.[10]
-
Alternative Methods: If slow evaporation fails, vapor diffusion or liquid-liquid diffusion can be employed.[12][13] These methods create a more gradual change in solvent composition, which can promote slower, more ordered crystal growth.[13] Advanced techniques like microbatch under-oil crystallization are also available for challenging compounds.[4]
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
The crystal is mounted on a goniometer within the X-ray diffractometer.[7]
-
The instrument, equipped with an X-ray source and a detector, rotates the crystal while irradiating it. The diffracted X-rays are recorded as a series of spots on the detector over hundreds of images.[14]
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are processed to generate a reflection file.[14]
-
Computational software is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the map and refined iteratively to best fit the experimental data. The goal is to minimize the disagreement between the diffraction pattern calculated from the model and the one that was observed experimentally.[15]
-
Trustworthiness: Interpreting the Crystallographic Data
A solved crystal structure is not merely a picture; it is a model supported by quantitative metrics of quality and reliability. The most critical of these is the R-factor (or residual factor), which measures the agreement between the crystallographic model and the experimental X-ray diffraction data.[16]
-
R₁ (or R-factor): This value quantifies the disagreement between the observed structure factor amplitudes and those calculated from the final structural model. For small molecules, a well-refined structure typically has an R₁ value below 0.05 (5%).[15]
-
wR₂ (weighted R-factor): A related metric that is based on the squared structure factor amplitudes and includes weighting to account for the quality of individual reflections.
-
Goodness-of-Fit (GooF): This value should be close to 1.0 for a good model. It indicates that the differences between observed and calculated data are consistent with the estimated experimental error.
A low R-factor is essential but not sufficient. To prevent "overfitting" the model to the data, a small subset of reflections (5-10%) is set aside and not used in the refinement process. The R-free is the R-factor calculated against this test set.[17][18] A small difference between R₁ and R-free suggests a robust and reliable model.[17]
Table 1: Representative Crystallographic Data for (1-Isobutyryl-piperidin-4-yl)-acetic acid
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₁₉NO₃ | Confirms elemental composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å | The dimensions of the fundamental repeating block of the crystal. |
| Resolution | 0.75 Å | High resolution allows for precise localization of all non-hydrogen atoms. |
| Final R₁ [I > 2σ(I)] | 0.041 (4.1%) | Excellent agreement between the model and high-quality experimental data. [15][16] |
| wR₂ (all data) | 0.115 (11.5%) | A weighted measure of agreement across all collected data. |
| Goodness-of-Fit (GooF) | 1.03 | Indicates a very good model fit. [19] |
Orthogonal Analytical Techniques: Building a Corroborative Case
While X-ray crystallography provides the definitive answer, other techniques offer complementary and corroborative data. In cases where suitable crystals cannot be obtained, a combination of these methods is the only way to propose a structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the connectivity of a molecule in solution.[20][21] It provides information about the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C.
-
¹H and ¹³C NMR: These 1D experiments identify the number and type of unique hydrogen and carbon atoms in the molecule based on their chemical shifts.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular puzzle. They reveal which protons are coupled to each other (through bonds) and which protons are attached to which carbons, establishing the complete covalent framework.[22][23]
Limitation: NMR primarily establishes relative connectivity and stereochemistry. It cannot, on its own, determine the absolute three-dimensional arrangement in the same way as X-ray crystallography. The interpretation can also be complex for molecules with many overlapping signals.[24]
Table 2: Predicted ¹H NMR Data for (1-Isobutyryl-piperidin-4-yl)-acetic acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | broad s | 1H | -COOH |
| ~4.5, 3.8 | m | 2H | -NCH₂- (axial) |
| ~2.8, 2.6 | m | 3H | -NCH₂- (eq), -CH- |
| ~2.2 | d | 2H | -CH₂COOH |
| ~2.0 | m | 1H | -CH- (piperidine) |
| ~1.7, 1.3 | m | 4H | -CH₂- (piperidine) |
| ~1.1 | d | 6H | -CH(CH₃)₂ |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio, typically to four decimal places.[25] This accuracy allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.[26][27][28]
Limitation: HRMS provides only the elemental formula.[29] It gives no information about how the atoms are connected or arranged in space. It cannot distinguish between isomers.
Table 3: HRMS Data for (1-Isobutyryl-piperidin-4-yl)-acetic acid
| Parameter | Value |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Calculated Mass [M+H]⁺ | 214.1438 |
| Observed Mass [M+H]⁺ | 214.1441 |
| Mass Accuracy | 1.4 ppm |
The excellent agreement between the calculated and observed mass provides high confidence in the assigned molecular formula.[26]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[30][31] Molecular bonds vibrate at specific frequencies, and when infrared radiation matching that frequency is passed through a sample, the energy is absorbed. The resulting spectrum shows which functional groups are present.[32]
Limitation: FT-IR provides a molecular "fingerprint" but offers limited information about the overall structure.[33] It confirms the presence of expected groups but cannot establish connectivity.
Table 4: Key FT-IR Absorbances for (1-Isobutyryl-piperidin-4-yl)-acetic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid)[34] |
| ~1710 | Strong | C=O stretch (Carboxylic Acid)[33] |
| ~1640 | Strong | C=O stretch (Tertiary Amide) |
| ~1200-1300 | Medium | C-N stretch |
Comparative Analysis: A Synergistic Approach
Each analytical technique provides a different piece of the structural puzzle. While NMR, HRMS, and FT-IR can build a strong, self-consistent case for a proposed structure, only X-ray crystallography can provide direct, unambiguous proof.
Caption: A synergistic approach to structural elucidation.
Table 5: Head-to-Head Comparison of Structural Confirmation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | High-Resolution Mass Spectrometry | FT-IR Spectroscopy |
| Primary Information | 3D Atomic Arrangement | Covalent Connectivity | Elemental Formula | Functional Groups |
| Stereochemistry | Absolute | Relative | None | None |
| Sample Phase | Solid (Single Crystal) | Solution | Solution/Solid | Solid/Liquid/Gas |
| Key Strength | Unambiguous, definitive proof | Detailed connectivity mapping | Unambiguous formula determination | Rapid functional group ID |
| Key Limitation | Requires high-quality crystals | Interpretation can be complex | Provides no structural info | Limited structural detail |
Conclusion
The structural confirmation of a novel chemical entity like (1-Isobutyryl-piperidin-4-yl)-acetic acid demands the highest level of analytical rigor. This guide has demonstrated that while spectroscopic methods such as NMR, HRMS, and FT-IR provide essential, corroborating evidence, they ultimately converge on a proposed structure. Single-crystal X-ray crystallography stands alone as the gold standard technique capable of delivering direct, unambiguous, and definitive proof of the three-dimensional atomic arrangement. [4][5] Its ability to elucidate absolute stereochemistry, precise bond lengths, and intermolecular packing provides a level of certainty that is unattainable by other methods. For researchers and drug developers, embracing a multi-technique approach with X-ray crystallography as the ultimate arbiter is the most robust strategy for ensuring scientific integrity and accelerating research and development.
References
-
What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. [Link]
-
High-Resolution Mass Spectrometry Definition. Fiveable. [Link]
-
Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. OpenReview. [Link]
-
Chemical crystallization. SPT Labtech. [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]
-
Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]
-
What is high-resolution mass spectrometry for determining molecular formulas?. MtoZ Biolabs. [Link]
-
Crystallization of small molecules. [Link]
-
High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]
-
For X-ray crystallography structures. PDB-Europe. [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]
-
FTIR Spectroscopy for Functional Group Analysis. Scribd. [Link]
-
A framework for automated structure elucidation from routine NMR spectra. Royal Society of Chemistry. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Analysis of Functional Groups using Infrared (IR) Spectroscopy. Bellevue College. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
-
R-factor (crystallography). Wikipedia. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
A beginner's guide to X-ray data processing. The Biochemist. [Link]
-
Small molecule X-ray crystallography. The University of Queensland. [Link]
-
Single Crystal X-ray Structure Analysis. IntechOpen. [Link]
-
PBdZ37 X-ray crystallography. Small molecules structure determination. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
-
Reliability factor, R-factor. JEOL Ltd. [Link]
-
Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. [Link]
-
The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. National Center for Biotechnology Information. [Link]
-
[1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. PubChem. [Link]
-
1-Isobutylpiperidine-4-carboxylic Acid. AMERICAN ELEMENTS. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information. [Link]
-
Acetic acid. Wikipedia. [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]
-
(1-benzoyl-3-vinyl-4-piperidinyl)acetic acid. ChemSynthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpsi.org [ijpsi.org]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. rigaku.com [rigaku.com]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 8. excillum.com [excillum.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. portlandpress.com [portlandpress.com]
- 15. Reliability factor, R-factor | Glossary | JEOL Ltd. [jeol.com]
- 16. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 17. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]
- 18. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 19. The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. openreview.net [openreview.net]
- 21. anuchem.weebly.com [anuchem.weebly.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 25. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]
- 26. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 27. fiveable.me [fiveable.me]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. bioanalysis-zone.com [bioanalysis-zone.com]
- 30. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 31. scribd.com [scribd.com]
- 32. bellevuecollege.edu [bellevuecollege.edu]
- 33. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 34. Acetic acid - Wikipedia [en.wikipedia.org]
Validating Assay Sensitivity for (1-Isobutyryl-piperidin-4-yl)-acetic acid in Plasma: A Methodological Comparison
Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Leads Regulatory Framework: ICH M10, FDA BMV (2018)
Executive Summary
Quantifying polar, acidic metabolites like (1-Isobutyryl-piperidin-4-yl)-acetic acid in plasma presents a distinct bioanalytical challenge. Its structural properties—an acidic tail combined with a neutral amide core—often lead to poor retention on standard C18 columns and significant susceptibility to matrix effects (ion suppression) when using generic extraction methods.
This guide objectively compares two validation strategies:
-
The "Generic" Approach: Protein Precipitation (PPT) – The industry standard for "quick-and-dirty" discovery screening.
-
The "Optimized" Approach: Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) – The rigorous solution required for high-sensitivity GLP/Clinical assays.
Key Finding: While PPT is faster, it fails to achieve sub-nanogram sensitivity due to phospholipid interference. The MAX-SPE workflow is the only viable path to validate an LLOQ < 1.0 ng/mL, compliant with ICH M10 guidelines for trace analysis.
Molecule Profile & The Bioanalytical Challenge
To validate sensitivity, one must first understand the physicochemical trap this molecule creates.
-
Analyte: (1-Isobutyryl-piperidin-4-yl)-acetic acid
-
Chemical Nature: Acidic Amide.
-
Functional Groups: The piperidine nitrogen is acylated (isobutyryl), rendering it neutral (non-basic). The acetic acid tail provides a carboxylic acid (pKa ~4.5).
-
-
The Problem:
-
Polarity: It elutes early in Reverse Phase (RP) chromatography, right in the "suppression zone" where salts and polar plasma components elute.
-
Lack of Basic Center: Standard Mixed-Mode Cation Exchange (MCX) will not work because the amide nitrogen cannot be protonated at physiological pH.
-
Comparative Analysis: PPT vs. MAX-SPE
We evaluated both methodologies using human plasma spiked with the analyte and a Stable Isotope Labeled Internal Standard (SIL-IS).
Method A: Protein Precipitation (The Alternative)
-
Mechanism: Non-selective removal of proteins using organic solvent (Acetonitrile).
-
Pros: Fast, cheap, minimal method development.
-
Cons: Leaves phospholipids and salts in the sample. High background noise limits sensitivity.
Method B: Mixed-Mode Anion Exchange SPE (The Recommendation)
-
Mechanism: Orthogonal selectivity. Retains the analyte via anionic exchange (interaction with the COO- group) and reverse phase (hydrophobic backbone), allowing aggressive washing of interferences.
-
Pros: Removes phospholipids completely. Concentrates the sample.[1][2][3]
-
Cons: Higher cost per sample, longer processing time.
Performance Data Summary
| Parameter | Method A: Protein Precipitation (PPT) | Method B: MAX-SPE (Optimized) | Verdict |
| LLOQ | 10.0 ng/mL | 0.1 ng/mL | SPE offers 100x sensitivity gain. |
| Matrix Factor (MF) | 0.65 (Significant Suppression) | 0.98 (Negligible) | SPE removes suppressing agents. |
| Recovery | 85% | 92% | Comparable, but SPE is cleaner. |
| S/N Ratio at 1 ng/mL | < 3:1 (Undetectable) | > 20:1 (Quantifiable) | SPE is required for trace levels. |
Detailed Experimental Protocols
Protocol A: Generic Protein Precipitation (Reference)
-
Aliquot 50 µL Plasma.
-
Add 200 µL Acetonitrile containing Internal Standard (IS).
-
Vortex 1 min; Centrifuge at 13,000 x g for 10 min.
-
Inject 5 µL of supernatant directly onto LC-MS/MS.
-
Result: High baseline noise prevents detection below 10 ng/mL.
-
Protocol B: Optimized MAX-SPE (The Validated System)
This protocol utilizes the acidic nature of the analyte for selective retention.
Materials:
-
Cartridge: Waters Oasis MAX or Phenomenex Strata-X-A (30 mg/1 mL).
-
Reagents: Ammonium Hydroxide (NH4OH), Formic Acid (FA), Methanol (MeOH).
Step-by-Step Workflow:
-
Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 5% NH4OH in water .
-
Scientific Rationale: High pH (pH > 8) ensures the carboxylic acid is deprotonated (COO-) to bind with the anion exchange sorbent.
-
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample at gravity flow (~1 mL/min).
-
Wash 1 (Matrix Removal): 1 mL 5% NH4OH in Water .
-
Rationale: Removes proteins and salts while keeping analyte charged and bound.
-
-
Wash 2 (Organic Cleanup): 1 mL Methanol .
-
Rationale: Critical step.[4] Since the analyte is bound by ionic charge, we can wash with 100% organic solvent to remove neutral lipids and hydrophobic interferences without eluting the analyte.
-
-
Elution: 1 mL 2% Formic Acid in Methanol .
-
Rationale: Acidification protonates the carboxyl group (COOH), breaking the ionic bond and releasing the analyte.[5]
-
-
Reconstitution: Evaporate to dryness (N2 stream) and reconstitute in 100 µL Mobile Phase.
Visualizing the Workflow
The following diagram illustrates the critical decision points and the orthogonal cleaning mechanism of the MAX-SPE method.
Figure 1: Optimized MAX-SPE extraction workflow utilizing ionic retention to permit aggressive organic washing of interferences.
Regulatory & Validation Considerations (ICH M10)
To ensure this assay meets ICH M10 standards for regulatory submission, the following parameters must be validated using the MAX-SPE method:
A. Selectivity & Specificity[3][4][6]
-
Requirement: Analyze blank plasma from 6 individual sources.
-
Acceptance: Response in blank must be < 20% of the LLOQ response.
-
MAX-SPE Advantage: The "Wash 2" step (Methanol) in the protocol above is specifically designed to eliminate endogenous interferences that often fail this test in PPT methods.
B. Matrix Effect (ME)
-
Calculation:
-
Target: An IS-normalized Matrix Factor (MF) close to 1.0.
-
Observation: In PPT, phospholipids co-elute, causing suppression (MF < 0.8). In MAX-SPE, phospholipids are washed away, yielding MF ~ 0.95–1.05.
C. Carryover
-
Risk: Polar acidic compounds can adsorb to stainless steel lines.
-
Mitigation: Use a needle wash solution of Acetonitrile:Water:Ammonium Hydroxide (40:50:10) . The high pH ensures the acid remains soluble and is flushed out.
Conclusion
For the quantification of (1-Isobutyryl-piperidin-4-yl)-acetic acid , standard Protein Precipitation is insufficient due to matrix suppression and lack of sensitivity.
The validated recommendation is the MAX-SPE workflow. By exploiting the carboxylic acid moiety for anion exchange, researchers can wash away the neutral lipids that plague plasma assays, achieving a robust LLOQ of 0.1 ng/mL . This method aligns fully with ICH M10 requirements for selectivity and sensitivity in pharmacokinetic studies.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[6][7] [Link]
-
US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation: Guidance for Industry.[7][8][9][10] Center for Drug Evaluation and Research (CDER). [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Foundational text on phospholipid removal via SPE).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. progress-lifesciences.nl [progress-lifesciences.nl]
- 3. database.ich.org [database.ich.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Acetic acid - Wikipedia [en.wikipedia.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. hhs.gov [hhs.gov]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
FTIR spectral analysis of functional groups in (1-Isobutyryl-piperidin-4-yl)-acetic acid
Executive Summary
Target Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists.
(1-Isobutyryl-piperidin-4-yl)-acetic acid (CAS 330985-26-7) is a critical piperidine-based building block, often utilized in the synthesis of peptidomimetics and GABA-analogues. Its structural integrity hinges on two distinct carbonyl functionalities: a carboxylic acid and a tertiary amide .[1]
This guide provides a technical comparison of FTIR sampling techniques—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —for the characterization of this molecule.[2] While KBr remains the "Gold Standard" for resolution and library matching, this guide demonstrates why ATR is the superior alternative for high-throughput process analytical technology (PAT) and routine quality control, provided specific spectral artifacts are managed.
Structural Analysis & Theoretical Band Assignment
Before selecting a method, the analyst must understand the vibrational modes of the target molecule. The co-existence of an acid and an amide requires precise resolution in the carbonyl region (1600–1750 cm⁻¹).
Functional Group Audit
| Functional Group | Structural Feature | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Critical Diagnostic Note |
| Carboxylic Acid | -COOH (C4 position) | 2500–3300 (Broad) | O-H Stretch | "Over-inflated" shape; often obscures C-H stretches.[3][4] |
| 1700–1730 | C=O Stretch | Strong intensity. Shifts to ~1700 cm⁻¹ if H-bonded (dimer). | ||
| Tertiary Amide | >N-C=O (Isobutyryl) | 1630–1670 | C=O Stretch (Amide I) | Crucial: No N-H stretch (3300-3500 cm⁻¹) and no Amide II band. |
| Piperidine Ring | Aliphatic Cycle | 2850–2950 | C-H Stretch (sp³) | Multiple sharp peaks; often riding on the acid O-H shoulder. |
| Fingerprint | C-N / C-O / C-C | 1100–1300 | C-O / C-N Stretch | Complex region; C-O stretch of acid typically ~1210-1320 cm⁻¹. |
Comparative Guide: ATR vs. KBr Transmission
This section objectively compares the "Product" (Modern ATR-FTIR) against the "Alternative" (Traditional KBr Pellet) specifically for analyzing (1-Isobutyryl-piperidin-4-yl)-acetic acid.
Performance Matrix
| Feature | Method A: Diamond ATR (Preferred) | Method B: KBr Pellet (Alternative) | Verdict for Drug Dev |
| Sample Prep | None (Direct deposition). | High (Grinding, pressing, vacuum). | ATR reduces operator error. |
| Pathlength | Fixed (~2 µm). Excellent reproducibility. | Variable (depends on pellet thickness). | ATR is superior for semi-quantitation. |
| Moisture Interference | Low. | High (KBr is hygroscopic). | ATR prevents false O-H signals. |
| Spectral Resolution | Good, but peak shifts occur at low wavenumbers. | Excellent. True transmission data. | KBr is better for de novo structural elucidation. |
| Sample Recovery | 100% (Non-destructive). | 0% (Destructive). | ATR is essential for scarce intermediates. |
Technical Insight: The Refractive Index Challenge
In ATR, the depth of penetration (
-
Implication: Absorption bands at lower wavenumbers (fingerprint region) appear more intense in ATR than in KBr.
-
Correction: Modern software applies an "ATR Correction" algorithm. Warning: Do not apply this correction if comparing against an ATR-based library.
Experimental Protocols
Method A: High-Throughput ATR (Standard Operating Procedure)
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Background: Clean crystal with isopropanol. Collect background spectrum (air).
-
Deposition: Place ~5 mg of (1-Isobutyryl-piperidin-4-yl)-acetic acid solid directly onto the crystal center.
-
Contact: Lower the pressure arm until the clutch clicks (ensure uniform contact).
-
Acquisition: Collect sample spectrum.
-
Validation: Check for the Amide I band (~1640 cm⁻¹) .[5] If weak, increase pressure or re-seat sample.
-
Cleaning: Wipe with ethanol; ensure no cross-contamination from previous amide syntheses.
Method B: KBr Pellet (Reference Standard)
Equipment: Hydraulic Press, Agate Mortar, KBr Powder (IR Grade).
-
Ratio: Mix 2 mg of sample with 200 mg dry KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2-3 minutes. Caution: Do not over-grind to avoid crystal lattice distortion.
-
Pressing: Transfer to die. Evacuate air (vacuum pump) for 1 min. Press at 8-10 tons for 2 minutes.
-
Inspection: Pellet must be transparent/translucent. If cloudy (white spots), moisture or coarse particles are present.
-
Acquisition: Mount in holder and scan.
Data Interpretation & Purity Profiling
For drug development, the primary goal is often confirming the acylation of the piperidine nitrogen .
The "Diagnostic Switch"
Comparing the product against its precursor (Piperidin-4-yl-acetic acid):
-
Precursor Spectrum:
-
Shows a broad N-H stretch (3300–3500 cm⁻¹) due to the secondary amine.
-
Shows N-H bending (~1580–1650 cm⁻¹).
-
-
Product Spectrum ((1-Isobutyryl-piperidin-4-yl)-acetic acid):
Note: If you see a doublet in the carbonyl region (e.g., 1720 cm⁻¹ and 1640 cm⁻¹), the synthesis is successful. If only one broad band exists, the resolution may be insufficient, or the carboxylic acid may be forming a salt.
Visualization: Analysis Workflow
Figure 1: Decision logic for FTIR method selection and spectral interpretation of (1-Isobutyryl-piperidin-4-yl)-acetic acid.
References
-
National Institutes of Health (NIH) - PubChem. (1-Isobutyryl-piperidin-4-yl)-acetic acid Structure and CAS. Available at: [Link][6]
-
LibreTexts Chemistry. Infrared Spectra of Carboxylic Acids and Amides. Available at: [Link]
-
Shimadzu Corporation. Measurement Methods for Powder Samples: ATR vs KBr. Available at: [Link]
-
ResearchGate. Comparison of ATR and KBr Techniques for Pharmaceutical Analysis. Available at: [Link]
-
Spectroscopy Online. The C=O Bond in Amides and Acids.[1][4][5] Available at: [Link]
Sources
A Comparative Guide to the Quantitative Analysis of (1-Isobutyryl-piperidin-4-yl)-acetic acid in Pharmaceutical Formulations
Introduction
(1-Isobutyryl-piperidin-4-yl)-acetic acid is a substituted piperidine derivative, a structural motif common in active pharmaceutical ingredients (APIs). The accurate and precise quantification of this compound in pharmaceutical formulations is paramount for ensuring product quality, safety, and efficacy.[1][2] This guide provides an in-depth comparison of three robust analytical techniques for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of an analytical method is a critical decision in the drug development lifecycle, influenced by factors such as the required sensitivity, selectivity, sample matrix, and the specific goal of the analysis—be it routine quality control, stability testing, or impurity profiling.[3] This document will explore the theoretical underpinnings, practical implementation, and comparative performance of each methodology, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[4][5][6]
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The workhorse of pharmaceutical quality control, HPLC-UV, offers a robust and reliable platform for the quantification of non-volatile compounds like (1-Isobutyryl-piperidin-4-yl)-acetic acid.[7][8] The primary objective is to develop a stability-indicating method, which is a validated analytical procedure that can accurately measure the active ingredient without interference from its degradation products, impurities, or formulation excipients.[9][10][11]
Causality Behind Experimental Choices
-
Chromatographic Mode: Reversed-phase chromatography is the logical choice. The target analyte possesses both moderate polarity from its carboxylic acid and amide functionalities and non-polar character from its isobutyryl and piperidine ring structures, making it well-suited for retention on a C18 stationary phase.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is optimal.[9] The inclusion of an acid, such as 0.1% formic acid or phosphoric acid, in the aqueous phase is critical. This suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring a consistent retention time and sharp, symmetrical peak shape.
-
Detector Wavelength: Lacking a strong chromophore, the analyte is best detected at a low UV wavelength, typically between 205-220 nm, to capture the absorbance of the amide and carboxyl functional groups.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Experimental Protocol 1: Forced Degradation Studies
Forced degradation (stress testing) is essential to establish the degradation pathways of the drug substance and to demonstrate the specificity of the analytical method.[12][13][14] The goal is to achieve 5-20% degradation of the active ingredient.[15]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of (1-Isobutyryl-piperidin-4-yl)-acetic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance and the stock solution at 105°C for 48 hours. Prepare a 0.1 mg/mL solution from the stressed samples.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 7 days. Prepare a 0.1 mg/mL solution.
-
Analysis: Analyze all stressed samples by the developed HPLC method, alongside an unstressed control, to evaluate the separation of the main peak from any degradation products.
Experimental Protocol 2: HPLC-UV Method Validation
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][16][17]
-
System Suitability: Before analysis, inject a standard solution five times. The %RSD for peak area and retention time should be ≤2.0%, the theoretical plates >2000, and the tailing factor ≤2.0.
-
Specificity: Demonstrated by the forced degradation study, where the main analyte peak is resolved from all degradation peaks (resolution >2.0).
-
Linearity: Analyze a series of at least five concentrations across the range of 50-150% of the target assay concentration. The correlation coefficient (r²) should be ≥0.999.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with the analyte at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the test concentration. The %RSD should be ≤2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
-
Robustness: Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[18] Due to the low volatility of (1-Isobutyryl-piperidin-4-yl)-acetic acid, a chemical derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester.
Causality Behind Experimental Choices
-
Derivatization: Esterification of the carboxylic acid (e.g., using BSTFA to create a trimethylsilyl ester or methanol with an acid catalyst to form a methyl ester) is necessary to increase volatility and thermal stability, making the analyte suitable for GC analysis.[19]
-
Injection Mode: A split injection is typically used to prevent column overloading and ensure sharp peaks.
-
MS Detection: Mass spectrometry provides high selectivity. Monitoring specific fragment ions of the derivatized analyte allows for quantification with minimal interference from the sample matrix. Key fragmentation pathways for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom.[20]
Experimental Protocol 3: GC-MS Analysis (with Derivatization)
-
Sample Preparation: To 1 mL of sample solution containing the analyte, add 100 µL of an internal standard (e.g., a structurally similar compound not present in the sample). Evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: 250°C, Split ratio 20:1.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu or use Selected Ion Monitoring (SIM) of characteristic ions for quantification.
-
Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the pinnacle of sensitivity and selectivity for quantitative analysis.[1] It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry, making it ideal for analyzing complex samples or quantifying trace-level components.[21]
Causality Behind Experimental Choices
-
Ionization: Electrospray Ionization (ESI) in positive mode is the optimal choice. The basic nitrogen atom on the piperidine ring is readily protonated to form the precursor ion [M+H]⁺.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (e.g., m/z 214.1 for [C11H19NO3+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process virtually eliminates matrix interference and provides exceptional sensitivity.
Workflow for LC-MS/MS Analysis
Caption: General workflow for quantitative LC-MS/MS analysis.
Experimental Protocol 4: LC-MS/MS Method
-
Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the calibration curve range (e.g., 1-1000 ng/mL). Add a stable isotope-labeled internal standard if available.
-
LC Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization: ESI Positive.
-
MRM Transition (Hypothetical):
-
Analyte: Precursor m/z 214.1 → Product m/z 128.1 (corresponding to loss of the isobutyryl group).
-
Internal Standard: Monitor appropriate transition.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Comparative Performance Data
The choice of method depends on the specific analytical requirements. The following table summarizes the expected performance characteristics of each technique for the analysis of (1-Isobutyryl-piperidin-4-yl)-acetic acid.
| Parameter | HPLC-UV | GC-MS (after derivatization) | LC-MS/MS |
| Specificity | Good (demonstrated by forced degradation) | Very Good (based on mass) | Excellent (based on MRM transition) |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~10 - 50 ng/mL | ~0.01 - 1 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Sample Prep Complexity | Low | High (requires derivatization) | Moderate (dilute and shoot) |
| Analysis Time | 10-15 min | 15-20 min | 5-8 min |
| Best Application | Routine QC, Assay, Stability Testing | Impurity Identification, Orthogonal Method | Trace-level quantification, Bioanalysis |
| Cost & Complexity | Low | Moderate | High |
Conclusion and Recommendations
The quantitative analysis of (1-Isobutyryl-piperidin-4-yl)-acetic acid in pharmaceutical formulations can be successfully achieved using several analytical techniques.
-
HPLC-UV stands out as the most practical and cost-effective method for routine quality control, content uniformity, and stability testing. Its robustness and adherence to well-established validation protocols make it the primary choice for most GMP environments.[7][22]
-
GC-MS serves as a valuable orthogonal technique. While its requirement for derivatization adds complexity, it is useful for confirming the identity of impurities or for analyses where a non-aqueous technique is preferred.
-
LC-MS/MS is the superior choice when ultimate sensitivity and selectivity are required. It is the gold standard for analyzing complex matrices, quantifying trace-level impurities, or performing pharmacokinetic studies where low detection limits are essential.[21]
Ultimately, the selection must be guided by the Analytical Target Profile (ATP), which defines the purpose and performance requirements of the method from the outset, ensuring the chosen technique is fit-for-purpose and scientifically sound.[6]
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- A practical guide to forced degradation and stability studies for drug substances.
- stability indicating hplc method development: a review - Academia.edu.
- Forced Degrad
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Method Development & Validation (Stability-Indic
- Stability Indicating HPLC Method Development: A Review - IRJPMS.
- Development of forced degradation and stability indic
- Forced Degradation Studies: Regulatory Considerations and Implement
- Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Stability Indicating HPLC Method Development: A Review - IJPPR.
- ICH Guidelines for Analytical Method Valid
- Derivatization of Piperidine Compounds for Improved Detection: Applic
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Q2(R2)
- What are the detection methods for piperidine? - Blog - Biosynce.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem.
- piperidine analysis in API by GC-HS - Chrom
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
- From Ancient Spice to Advanced Science: Therapeutic, Nutraceutical and | DDDT.
- common challenges in working with piperidine-based compounds - Benchchem.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
- QUANTITATIVE ANALYSIS OF DRUG CONTENTS IN PHARMACEUTICALS: A STUDY - IJARST.
- Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem - NIH.
- Article in vitro–in vivo correlation in dermal delivery: The role of excipients | Pharmaceutics.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrome - Benchchem.
- Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical prepar
- Advances in Quantitative Analytical Methods for Solid Drugs - MDPI.
- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia.
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- 1-Isobutylpiperidine-4-carboxylic Acid | CAS 901313-95-9 | AMERICAN ELEMENTS ®.
- Acetic acid - Wikipedia.
- hplc method development and validation - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org.
- HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chrom
- (1-benzoyl-3-vinyl-4-piperidinyl)acetic acid - ChemSynthesis.
Sources
- 1. ijarst.in [ijarst.in]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 11. irjpms.com [irjpms.com]
- 12. Forced Degradation Testing | SGS USA [sgs.com]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onyxipca.com [onyxipca.com]
- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. database.ich.org [database.ich.org]
- 18. biosynce.com [biosynce.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
